3-Oxocyclobutanecarbonitrile
Overview
Description
3-Oxocyclobutanecarbonitrile: is an organic compound with the molecular formula C5H5NO It is a heterocyclic compound that contains a four-membered cyclobutane ring with a ketone and a nitrile functional group
Preparation Methods
Synthetic Routes and Reaction Conditions:
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Cyclobutanone to 3-Oxocyclobutanecarbonitrile:
Starting Material: Cyclobutanone
Reagents: Sodium cyanide (NaCN), sulfuric acid (H2SO4)
Conditions: The reaction is typically carried out under acidic conditions to facilitate the formation of the nitrile group.
Reaction: Cyclobutanone reacts with sodium cyanide in the presence of sulfuric acid to form this compound.
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3-Benzal Cyclobutanol to this compound:
Starting Material: 3-Benzal cyclobutanol
Reagents: Methyl triphenylphosphine iodide, benzenesulfonic acid
Conditions: The reaction involves multiple steps, including the preparation of intermediates such as methyl-benzenesulfonic acid-3-benzal cyclobutanol ester.
Industrial Production Methods: The industrial production of this compound typically involves the optimization of the above synthetic routes to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
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Oxidation:
Reagents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Conditions: Oxidation reactions are usually carried out under basic or neutral conditions.
Products: Oxidation of 3-Oxocyclobutanecarbonitrile can lead to the formation of carboxylic acids or other oxidized derivatives.
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Reduction:
Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Conditions: Reduction reactions are typically performed under anhydrous conditions.
Products: Reduction of the nitrile group can yield primary amines, while reduction of the ketone group can yield alcohols.
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Substitution:
Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, alcohols)
Conditions: Substitution reactions can be carried out under various conditions depending on the desired product.
Products: Substitution reactions can lead to the formation of halogenated derivatives or other substituted compounds.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: 3-Oxocyclobutanecarbonitrile is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibition Studies: The compound is used in studies to understand the inhibition mechanisms of various enzymes, particularly those involved in metabolic pathways.
Medicine:
Drug Development: Due to its unique structure, this compound is explored as a potential lead compound in the development of new therapeutic agents.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-Oxocyclobutanecarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The nitrile group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The ketone group can also participate in various chemical interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Cyclobutanone: Similar structure but lacks the nitrile group.
3-Hydroxycyclobutanecarbonitrile: Contains a hydroxyl group instead of a ketone group.
3-Cyanocyclobutanone: Similar structure but with different functional groups.
Uniqueness:
Functional Groups: The presence of both a ketone and a nitrile group in 3-Oxocyclobutanecarbonitrile makes it unique compared to its analogs.
Reactivity: The combination of these functional groups allows for a wide range of chemical reactions, making it a versatile compound in synthetic chemistry.
Properties
IUPAC Name |
3-oxocyclobutane-1-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO/c6-3-4-1-5(7)2-4/h4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSAGLWTVMUDVDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10517634 | |
Record name | 3-Oxocyclobutane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10517634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20249-16-5 | |
Record name | 3-Oxocyclobutane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10517634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-oxocyclobutane-1-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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